molecular formula C15H10N2O2 B8040425 Bis(4-hydroxyphenyl)propanedinitrile CAS No. 50778-50-2

Bis(4-hydroxyphenyl)propanedinitrile

Cat. No.: B8040425
CAS No.: 50778-50-2
M. Wt: 250.25 g/mol
InChI Key: BMDUPNJKQSPDQS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-hydroxyphenyl)propanedinitrile can be synthesized through the condensation reaction of 4-hydroxybenzaldehyde with malononitrile in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as bifunctional ionic liquids containing sulfonic acid and sulfhydryl groups can be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Bis(4-hydroxyphenyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitrile groups can be reduced to amines.

    Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the nitrile groups.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base to substitute the hydroxy groups.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Bis(4-hydroxyphenyl)propanedinitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-hydroxyphenyl)propanedinitrile involves its interaction with specific molecular targets. As an estrogen receptor β agonist, it binds to the receptor and modulates gene expression, leading to various biological effects. The pathways involved include the regulation of cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its role as an estrogen receptor β agonist also sets it apart from other similar compounds .

Properties

IUPAC Name

2,2-bis(4-hydroxyphenyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-9-15(10-17,11-1-5-13(18)6-2-11)12-3-7-14(19)8-4-12/h1-8,18-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMDUPNJKQSPDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C#N)(C#N)C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516641
Record name Bis(4-hydroxyphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50778-50-2
Record name Bis(4-hydroxyphenyl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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